

(R)-1-(4-Methoxyphenyl)ethanol: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: (R)-1-(4-Methoxyphenyl)ethanol

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An In-depth Examination of the Structure, Stereochemistry, Synthesis, and Spectroscopic Characterization of a Key Chiral Building Block.

This technical guide provides a detailed overview of **(R)-1-(4-Methoxyphenyl)ethanol**, a valuable chiral intermediate in the pharmaceutical and fine chemical industries. This document is intended for researchers, scientists, and drug development professionals, offering a centralized resource on its chemical and physical properties, detailed synthetic methodologies, and comprehensive spectroscopic data.

Core Properties and Structure

(R)-1-(4-Methoxyphenyl)ethanol is a chiral secondary alcohol. The stereochemistry at the carbinol center, designated as (R) according to the Cahn-Ingold-Prelog priority rules, is crucial for its application in asymmetric synthesis.

Chemical Structure

The molecule consists of a benzene ring substituted with a methoxy group at the para position (position 4) and a 1-hydroxyethyl group at position 1. The chiral center is the carbon atom bonded to the hydroxyl group, the phenyl ring, a methyl group, and a hydrogen atom.

Physicochemical Data

A summary of the key physicochemical properties of **(R)-1-(4-Methoxyphenyl)ethanol** is presented in Table 1. This data is essential for its handling, purification, and use in chemical reactions.

Property	Value	Reference(s)
Chemical Formula	C ₉ H ₁₂ O ₂	[1][2]
Molecular Weight	152.19 g/mol	[1][3]
CAS Number	1517-70-0	[1][2]
Appearance	Clear colorless to pale yellow liquid/oil	[4][5]
Density	1.053 - 1.079 g/cm ³ at 25 °C	[1][6]
Boiling Point	254.3 °C at 760 mmHg; 95 °C at 1 mmHg	[1][6]
Melting Point	Not available	[1][6]
Refractive Index (n _{20/D})	1.5300 - 1.5360	[4]
Optical Rotation [α] _D ²⁸	+44.06 (c = 0.54, CH ₂ Cl ₂)	[7]
Solubility	Not miscible in water. Soluble in organic solvents like chloroform, ethyl acetate, and methanol.	[5][8]

Synthesis of **(R)-1-(4-Methoxyphenyl)ethanol**

The enantiomerically pure **(R)-1-(4-Methoxyphenyl)ethanol** can be synthesized through several methods, primarily categorized as chemical synthesis involving chiral auxiliaries and biocatalytic reductions.

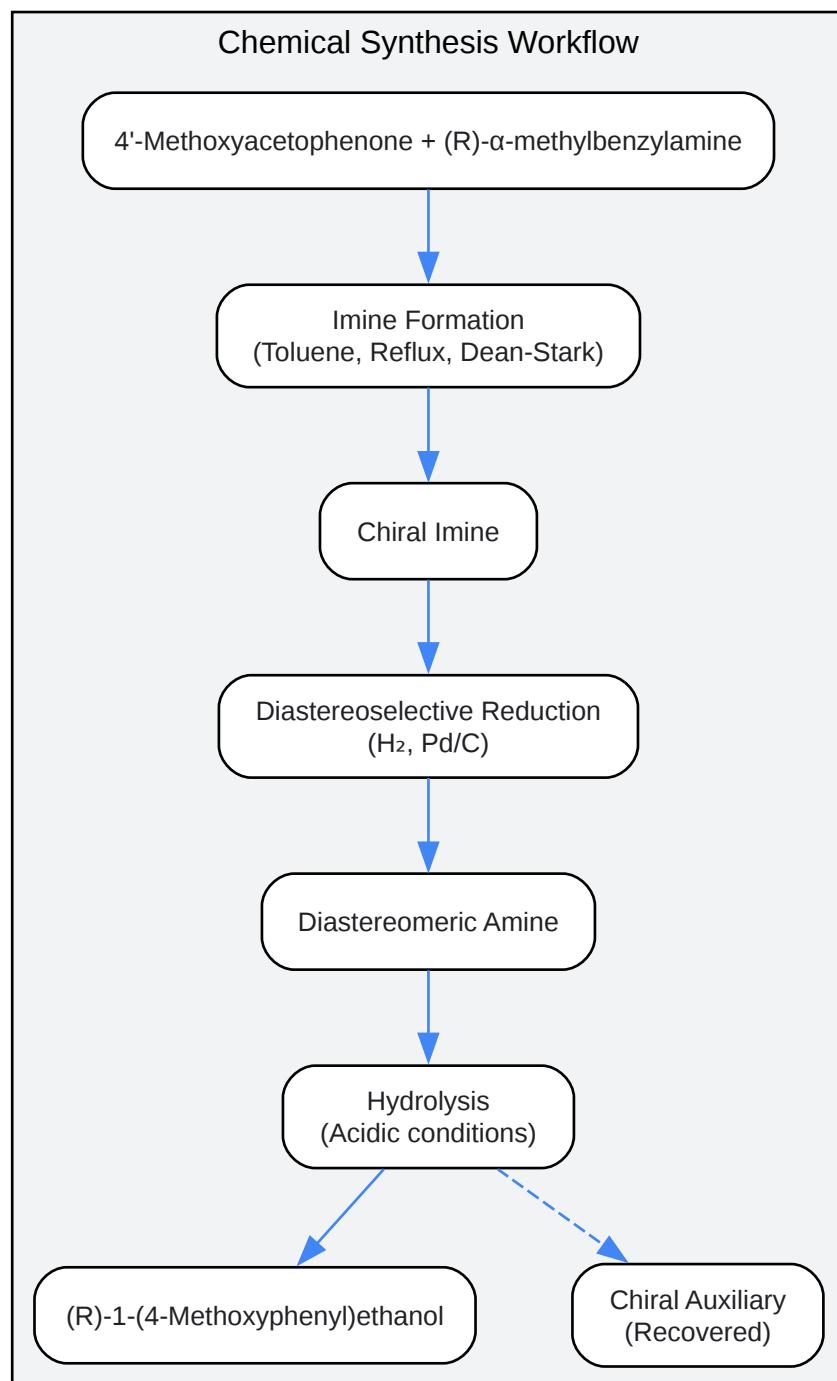
Chemical Synthesis via Chiral Auxiliary

A common chemical approach involves the use of a chiral auxiliary to direct the stereoselective reduction of the corresponding ketone, 4'-methoxyacetophenone.[1]

Experimental Protocol:

- **Imine Formation:** 4'-Methoxyacetophenone is reacted with a chiral amine, such as (R)- α -methylbenzylamine, in a suitable solvent like toluene. The reaction is typically carried out under reflux with azeotropic removal of water using a Dean-Stark apparatus to drive the equilibrium towards the formation of the chiral imine.[\[1\]](#)
- **Diastereoselective Reduction:** The resulting chiral imine is then reduced. A common method is catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere.[\[1\]](#) The steric hindrance from the chiral auxiliary directs the hydride attack to one face of the imine, leading to the formation of the desired diastereomer of the amine.
- **Hydrolysis and Removal of Auxiliary:** The chiral auxiliary is subsequently removed by hydrolysis, typically under acidic conditions, to yield the enantiomerically enriched **(R)-1-(4-Methoxyphenyl)ethanol**.

Below is a DOT script visualizing the general workflow for the chemical synthesis of **(R)-1-(4-Methoxyphenyl)ethanol**.



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Chemical synthesis workflow for (R)-1-(4-Methoxyphenyl)ethanol.

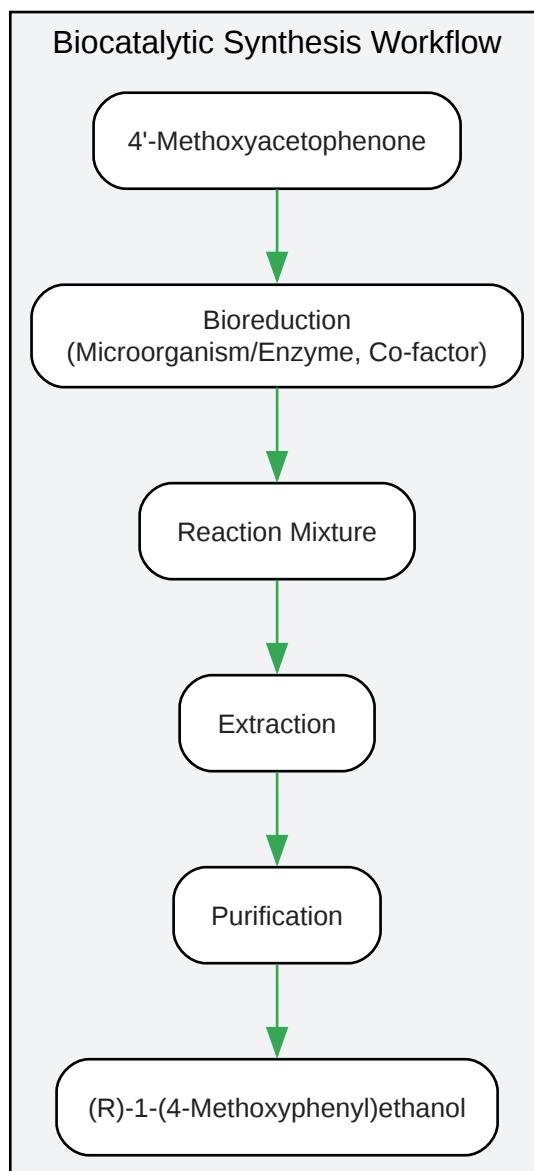
Biocatalytic Synthesis

Biocatalytic reduction of 4'-methoxyacetophenone offers a greener and highly stereoselective alternative to chemical methods.^[1] This approach utilizes enzymes, often within whole microbial cells, to catalyze the asymmetric reduction of the ketone.

Experimental Protocol (General):

- **Biocatalyst Preparation:** A microorganism known to possess a suitable alcohol dehydrogenase (ADH) is cultured. Examples include species of *Rhodotorula* and *Trigonopsis variabilis*.^{[9][10]} The cells may be used directly or immobilized to improve stability and reusability.
- **Bioreduction:** 4'-Methoxyacetophenone is added to a buffered medium containing the biocatalyst and a co-factor regeneration system (e.g., using a sacrificial alcohol like isopropanol).^[11] The reaction is incubated under controlled temperature and pH.
- **Optimization:** Reaction conditions such as substrate concentration, pH, temperature, and the use of co-solvents or ionic liquids can be optimized to enhance yield and enantiomeric excess.^[9] For instance, using immobilized *Rhodotorula* sp. AS2.2241 cells, optimal conditions were found to be a 5.0% (v/v) content of the ionic liquid 1-(2'-hydroxy)ethyl-3-methylimidazolium nitrate, a buffer pH of 8.5, a reaction temperature of 25 °C, and a substrate concentration of 12 mM, resulting in a yield of 98.3% and an enantiomeric excess of >99%.^[9]
- **Product Isolation:** After the reaction, the product is extracted from the aqueous medium using an organic solvent and purified by standard techniques like column chromatography.

The following DOT script illustrates the general workflow for the biocatalytic synthesis.



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*Biocatalytic synthesis workflow for **(R)-1-(4-Methoxyphenyl)ethanol**.*

Spectroscopic Data

The structural elucidation of **(R)-1-(4-Methoxyphenyl)ethanol** is confirmed through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum is characterized by the following signals: a doublet for the methyl protons, a quartet for the methine proton, signals for the aromatic protons, a singlet for the methoxy protons, and a broad singlet for the hydroxyl proton. The typical chemical shifts (δ) are summarized in Table 2.[12]

¹³C NMR (100 MHz, CDCl₃): The carbon NMR spectrum shows distinct signals for the methyl carbon, the methine carbon, the aromatic carbons (with different shifts for the substituted and unsubstituted carbons), and the methoxy carbon. The characteristic chemical shifts are presented in Table 2.[12]

Nucleus	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
¹ H NMR			
-CH ₃	1.48	doublet	6.4
-OH	~1.8-2.0	broad singlet	-
-OCH ₃	3.86	singlet	-
-CH(OH)	5.08-5.10	multiplet	-
Aromatic-H	6.87-7.34	multiplet	-
¹³ C NMR			
-CH ₃	22.9		
-OCH ₃	55.3		
-CH(OH)	66.6		
Aromatic-C	110.4, 120.8, 126.1, 128.3, 133.4, 155.6		

Infrared (IR) Spectroscopy

The IR spectrum of 1-(4-Methoxyphenyl)ethanol displays characteristic absorption bands corresponding to its functional groups. A broad band in the region of 3300-3500 cm⁻¹ is indicative of the O-H stretching of the alcohol group. C-H stretching vibrations of the aromatic

ring and the alkyl groups are observed around 3000 cm^{-1} . The C=C stretching of the aromatic ring appears in the $1500\text{-}1600\text{ cm}^{-1}$ region. A strong C-O stretching band for the alcohol is typically found around 1080 cm^{-1} .^{[12][13]}

Applications in Drug Development and Research

(R)-1-(4-Methoxyphenyl)ethanol is a key chiral building block in the synthesis of more complex, biologically active molecules.^[1] Its primary utility lies in its ability to introduce a specific stereocenter, which is often critical for the pharmacological activity of a drug. While not typically a pharmacologically active agent itself, it serves as an important intermediate.

Some research suggests that related compounds may possess biological activities, such as antioxidant properties and the potential to inhibit cytochrome P450 enzymes, which are involved in drug metabolism. However, the main focus of research on **(R)-1-(4-Methoxyphenyl)ethanol** remains its application in asymmetric synthesis.^[14] It is also utilized in studies of photolysis due to its chemical structure.^{[3][8]}

Conclusion

(R)-1-(4-Methoxyphenyl)ethanol is a well-characterized chiral alcohol with significant applications in synthetic organic chemistry, particularly in the pharmaceutical industry. Its synthesis can be achieved through both traditional chemical methods and more sustainable biocatalytic routes, with the latter often providing superior enantioselectivity. The comprehensive physicochemical and spectroscopic data provided in this guide serves as a valuable resource for researchers working with this important chiral intermediate.

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- To cite this document: BenchChem. [(R)-1-(4-Methoxyphenyl)ethanol: A Comprehensive Technical Guide for Researchers]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b182145#structure-and-stereochemistry-of-r-1-4-methoxyphenyl-ethanol>]

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